molecular formula C19H26N4O B11075736 N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide

N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide

Cat. No.: B11075736
M. Wt: 326.4 g/mol
InChI Key: OKZHJACMLDUHPK-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide is a complex organic compound with the molecular formula C19H26N4O. This compound is characterized by its unique structure, which includes a cyclohexyl group, a tetrahydropyrazino[1,2-a]benzimidazole core, and a propanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrazino[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrazino[1,2-a]benzimidazole core.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrahydropyrazino[1,2-a]benzimidazole intermediate.

    Attachment of the Propanamide Moiety: The final step involves the acylation of the intermediate with propanoyl chloride or a similar reagent to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, tetrahydropyrazino[1,2-a]benzimidazole core, and propanamide moiety sets it apart from similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

Molecular Formula

C19H26N4O

Molecular Weight

326.4 g/mol

IUPAC Name

N-(2-cyclohexyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)propanamide

InChI

InChI=1S/C19H26N4O/c1-2-19(24)20-14-8-9-17-16(12-14)21-18-13-22(10-11-23(17)18)15-6-4-3-5-7-15/h8-9,12,15H,2-7,10-11,13H2,1H3,(H,20,24)

InChI Key

OKZHJACMLDUHPK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N3CCN(CC3=N2)C4CCCCC4

solubility

>49 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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